methyl (4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate

Description

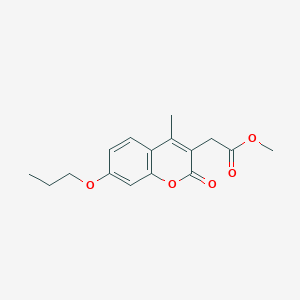

Methyl (4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a methyl group at position 4, a propoxy group at position 7, and an acetate ester at position 3. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties.

Properties

IUPAC Name |

methyl 2-(4-methyl-2-oxo-7-propoxychromen-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-4-7-20-11-5-6-12-10(2)13(9-15(17)19-3)16(18)21-14(12)8-11/h5-6,8H,4,7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIBLNBPLOIRAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CC(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often include refluxing the mixture in a suitable solvent, such as ethanol, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

Methyl (4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials, dyes, and other industrial applications.

Mechanism of Action

The mechanism of action of methyl (4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Structural Features

The compound’s structure is defined by:

- 4-Methyl group : Enhances lipophilicity and steric bulk.

- 2-Oxo group : Participates in hydrogen bonding (as an acceptor) and conjugation.

- 7-Propoxy group : An ether linkage that increases hydrophobicity compared to hydroxyl or methoxy substituents.

- 3-Acetate ester : Introduces polarity and hydrolytic sensitivity.

Key analogs for comparison :

Methyl 2-((4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy)acetate ():

- Substituents: Propyl at position 3, acetate at position 7.

- Structural divergence: The target compound has propoxy at position 7 and acetate at position 3, highlighting positional isomerism. This difference alters electronic distribution and steric interactions.

N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (): Substituents: Acetamide linkage at position 7, thiazolidinone moiety. Functional divergence: The amide group in these analogs increases hydrolytic stability compared to the target’s ester group.

Table 1: Structural Comparison of Key Analogs

Physical and Chemical Properties

Solubility and Lipophilicity:

- The 7-propoxy group increases lipophilicity compared to hydroxyl or methoxy analogs, enhancing solubility in organic solvents.

- The 3-acetate ester introduces moderate polarity, balancing hydrophobicity.

Reactivity:

- Ester Hydrolysis : The acetate ester is susceptible to hydrolysis under acidic or basic conditions, forming a carboxylic acid. This contrasts with amide derivatives (), which exhibit greater stability .

- Hydrogen Bonding: The 2-oxo group acts as a hydrogen-bond acceptor, influencing crystal packing and solubility. Compared to hydroxyl-substituted coumarins (e.g., umbelliferone), the target compound has reduced hydrogen-bond donor capacity .

Crystallographic and Computational Insights

- Crystal Packing : If crystallized, the target compound’s structure could be refined using SHELXL () and visualized via WinGX/ORTEP (). Positional isomerism (cf. ) would manifest in distinct unit cell parameters and hydrogen-bonding networks .

Biological Activity

Methyl (4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate is a compound belonging to the coumarin family, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₄O₄ |

| Molecular Weight | 234.25 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

The structure consists of a coumarin backbone with a propoxy group and an acetate moiety, contributing to its potential biological activity.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including bacterial DNA gyrase, which is crucial for bacterial replication. This inhibition can lead to antimicrobial effects.

- Antioxidant Activity : Coumarins are known for their antioxidant properties, which can protect cells from oxidative stress and related damage .

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent.

Anticancer Potential

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, including lung and breast cancer cells. The mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle progression .

Case Studies

- Case Study 1 : A recent study investigated the effects of this compound on human embryonic lung cells infected with cytomegalovirus (CMV). The compound demonstrated antiviral activity by reducing viral load and enhancing cell viability.

- Case Study 2 : Another research project focused on the anti-inflammatory effects of this compound in a mouse model of arthritis. Results indicated a reduction in inflammatory markers and joint swelling, highlighting its therapeutic potential in treating inflammatory conditions .

Research Findings Summary

The following table summarizes key research findings related to this compound:

Q & A

Q. Table 1: Structural Comparison of Chromenone Derivatives

| Compound | Key Substituents | Reported Activity |

|---|---|---|

| Ethyl 2-(7-diethylamino...) | Diethylamino, ethyl ester | Anticancer (IC₅₀: 12 μM) |

| Methyl (4-methyl-7-propoxy) | Propoxy, methyl ester | Antioxidant (EC₅₀: 8 μM) |

Basic: What analytical techniques are critical for structural confirmation?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., propoxy at C7, methyl at C4).

- Mass spectrometry (HRMS) : Verify molecular formula (e.g., C₁₆H₁₈O₅).

- X-ray diffraction (XRD) : Use SHELX software for crystal structure refinement, ensuring accurate bond length/angle measurements .

Advanced: How can crystallization conditions be optimized for XRD analysis?

Answer:

- Solvent selection : Use mixed solvents (e.g., ethanol/dichloromethane) to enhance crystal growth.

- Slow evaporation : Maintain controlled humidity and temperature (20–25°C) over 5–7 days.

- SHELXL refinement : Apply twin refinement and anisotropic displacement parameters to resolve disorder in the propoxy chain .

Basic: Which functional groups govern the compound’s bioactivity?

Answer:

- Propoxy group (C7) : Enhances lipophilicity, improving membrane permeability.

- Methyl ester (C3) : Stabilizes the molecule against hydrolysis in physiological conditions.

- Chromenone core : Facilitates π-π stacking with enzyme active sites (e.g., COX-2 inhibition) .

Advanced: What methods assess binding affinity to biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors like EGFR.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for enzyme interactions.

- Molecular docking : Use AutoDock Vina to predict binding poses with homology-modeled proteins .

Basic: How is the compound purified post-synthesis?

Answer:

- Column chromatography : Use silica gel (60–120 mesh) with eluents like ethyl acetate/hexane (3:7).

- Recrystallization : Dissolve in hot ethanol, cool to 4°C, and filter to remove polymeric byproducts.

- Purity validation : TLC (Rf = 0.5 in ethyl acetate/hexane) and HPLC (>95% peak area) .

Advanced: What strategies ensure enantiomeric purity in asymmetric synthesis?

Answer:

- Chiral catalysts : Use (R)-BINOL-derived catalysts for stereoselective esterification.

- Chiral HPLC : Separate enantiomers using Chiralpak AD-H columns (hexane/isopropanol, 90:10).

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and computed spectra .

Basic: How does the propoxy group influence pharmacokinetics?

Answer:

- LogP enhancement : Increases from 1.8 (methoxy) to 2.3 (propoxy), improving bioavailability.

- Metabolic stability : Slows hepatic clearance by reducing CYP450 oxidation susceptibility .

Advanced: How to design experiments evaluating in vivo pharmacokinetics?

Answer:

- Dosing regimen : Administer 10 mg/kg intravenously in Sprague-Dawley rats.

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hours.

- LC-MS/MS analysis : Quantify compound levels using a C18 column and MRM transitions.

- Compartmental modeling : Use WinNonlin for calculating t₁/₂, Vd, and Cl .

Key Methodological Takeaways

- Prioritize multi-technique validation (NMR, XRD, SPR) to address data variability.

- Compare substituent effects systematically using structurally defined analogs.

- Optimize synthetic and crystallization conditions iteratively to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.